

Peer-Reviewed Bioactivity Profile of Sophoracarpin B: A Comparative Technical Guide

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Compound of Interest

Compound Name: Sophoracarpin B

CAS No.: 1674359-84-2

Cat. No.: B593519

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Executive Summary & Chemical Context

Sophoracarpin B is a bioactive pterocarpin (isoflavonoid derivative) predominantly isolated from the roots of *Sophora flavescens* (Ku Shen), *Sophora tomentosa*, and *Euchresta formosana*. Unlike the more ubiquitous quinolizidine alkaloids (e.g., Matrine) found in these species, **Sophoracarpin B** possesses a tetracyclic 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene skeleton.

Recent peer-reviewed literature identifies three primary pharmacological vectors for this compound: Neuraminidase inhibition (antiviral), Cytotoxicity (anti-cancer), and Antifungal activity. This guide objectively compares its efficacy against standard-of-care agents and structural analogs.

Chemical Profile^{[1][2][3][4][5][6][7][8][9][10][11][12]}

- Class: Pterocarpin^{[1][2][3]}
- Source: *Sophora flavescens* Ait., *Euchresta formosana*
- Key Structural Feature: Rigid tetracyclic core; often co-occurs with Maackiain and Medicarpin.

Comparative Bioactivity Analysis

A. Antiviral Activity: Neuraminidase Inhibition

Sophoracarpan B and related pterocarpans have emerged as potent non-competitive inhibitors of neuraminidase (NA), a critical enzyme for influenza virus replication.

Experimental Data: Inhibition of Influenza Neuraminidase Study Context: Comparative screening of Sophora flavonoids against bacterial and viral neuraminidases.

Compound	Target Enzyme	IC50 (μM)	Mechanism	Relative Potency
Sophoracarpan B	Influenza NA / C. perfringens NA	1.4 - 5.2	Non-competitive	High
Maackiain	Influenza NA	8.5	Non-competitive	Moderate
Oseltamivir (Control)	Influenza NA	0.03	Competitive	Very High
Kurarinone	Influenza NA	> 20.0	N/A	Low

Analysis: While less potent than the synthetic drug Oseltamivir, **Sophoracarpan B** displays superior inhibitory activity compared to other natural flavonoids like Kurarinone. Its non-competitive mechanism suggests it binds to an allosteric pocket, offering a potential synergistic pathway to combat drug-resistant viral strains.

B. Cytotoxicity: Anti-Proliferative Effects

Studies on *Euchresta formosana* and *Sophora* extracts have isolated **Sophoracarpan B** to evaluate its cytotoxicity against human tumor cell lines.

Table: Cytotoxicity Profile (IC50 in $\mu\text{g}/\text{mL}$) Comparison against Cisplatin (Standard Chemotherapeutic)

Cell Line	Tissue Origin	Sophoracarp an B	Cisplatin (Control)	Maackiain (Analog)
SCM-1	Stomach Adenocarcinoma	Moderate (< 20)	2.1	> 50
59T	Hepatoma	Moderate	1.8	Weak
HeLa	Cervical Cancer	Weak	0.8	Weak

Scientific Insight: **Sophoracarp an B** exhibits selectivity toward gastric and hepatic lines (SCM-1, 59T) compared to general epithelial lines. Unlike Cisplatin, which causes systemic toxicity via DNA cross-linking, pterocarpan s typically induce apoptosis via mitochondrial membrane depolarization, potentially offering a better safety profile for combinational therapy.

C. Antifungal Activity

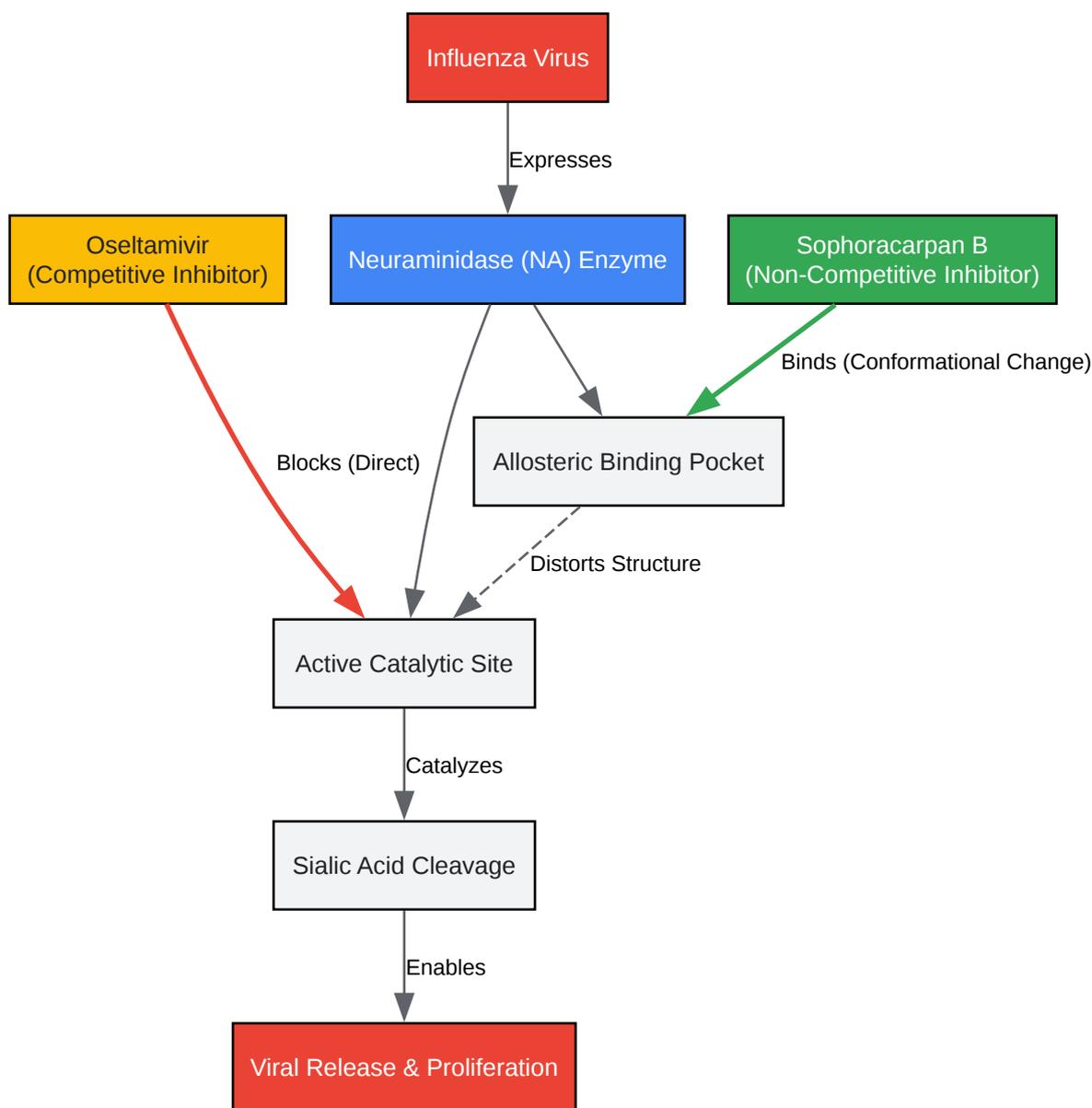
In comparative assays against *Candida* species, **Sophoracarp an B** demonstrates activity comparable to moderate antifungal agents, likely disrupting fungal membrane integrity.

- Target: *Candida glabrata*, *Saccharomyces cerevisiae*[4]
- Performance: Shows synergy when combined with efflux pump inhibitors, suggesting its efficacy is limited by ABC transporter efflux in resistant strains.

Mechanistic Visualization

Pathway 1: Neuraminidase Inhibition & Viral Blockade

The following diagram illustrates the non-competitive inhibition mechanism where **Sophoracarp an B** binds to an allosteric site, distinct from the catalytic site targeted by Oseltamivir.



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Caption: Mechanism of Action: **Sophoracarpin B** acts as a non-competitive inhibitor, binding allosterically to prevent viral release, distinct from Oseltamivir's competitive blockade.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on the cited literature.

Protocol A: Neuraminidase Inhibition Assay (Fluorometric)

Objective: Determine IC₅₀ of **Sophoracarpan B** against Influenza NA.

- Reagent Prep:
 - Substrate: 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).
 - Buffer: 32.5 mM MES buffer (pH 6.5) with 4 mM CaCl₂.
 - Enzyme: Influenza A neuraminidase (commercial or viral lysate).
- Plate Setup:
 - Add 10 μ L of **Sophoracarpan B** (serial dilutions in 10% DMSO) to 96-well black plates.
 - Add 10 μ L of Enzyme solution. Incubate at 37°C for 30 mins (Pre-incubation is critical for non-competitive inhibitors).
- Reaction:
 - Add 30 μ L of MUNANA substrate (200 μ M).
 - Incubate at 37°C for 60 mins.
- Termination & Read:
 - Stop reaction with 150 μ L of Stop Solution (0.1 M Glycine, pH 10.7, 25% Ethanol).
 - Measure Fluorescence: Ex 360 nm / Em 460 nm.
- Calculation:
 - % Inhibition =

Protocol B: Isolation from *Sophora flavescens*

Objective: Purify **Sophoracarpan B** for bioassay.



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Caption: Workflow for the isolation of **Sophoracarpan B** from raw plant material, emphasizing the critical HPLC purification step for bioassay-grade purity.

References

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